molecular formula C14H11NO3S B114230 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid CAS No. 142221-23-6

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid

Cat. No.: B114230
CAS No.: 142221-23-6
M. Wt: 273.31 g/mol
InChI Key: MJHMABNIGSEYKN-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is a chemical compound with the molecular formula C14H11NO3S It is known for its unique structure, which includes a nicotinic acid moiety linked to a phenylethylthio group

Scientific Research Applications

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer precursor, etc .

Future Directions

The future directions for “2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as pharmaceuticals, materials science, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid typically involves the reaction of thiosalicylic acid with 2-bromoacetophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Thiosalicylic acid: reacts with in the presence of a base (e.g., sodium hydroxide) to form the intermediate compound.

  • The intermediate compound undergoes further reaction to yield this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
  • 2-[(2-Oxo-2-phenylethyl)thio]pyridine
  • 2-[(2-Oxo-2-phenylethyl)thio]thiophene

Uniqueness

2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid is unique due to its nicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenacylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMABNIGSEYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365894
Record name 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142221-23-6
Record name 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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